molecular formula C27H40ClN3O B1684124 Nevanimibe hydrochloride CAS No. 133825-81-7

Nevanimibe hydrochloride

Cat. No. B1684124
M. Wt: 458.1 g/mol
InChI Key: SDOOGTHIDFZUNM-UHFFFAOYSA-N
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Description

Nevanimibe hydrochloride, also known as PD-132301 hydrochloride, is an orally active and selective acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1) inhibitor . It has been used in trials studying the treatment of Congenital Adrenal Hyperplasia .


Molecular Structure Analysis

The molecular formula of Nevanimibe hydrochloride is C27H40ClN3O . Its molecular weight is 458.08 .


Chemical Reactions Analysis

Nevanimibe hydrochloride has been shown in nonclinical studies to decrease adrenal steroidogenesis at lower doses and to cause apoptosis of adrenocortical cells at higher doses . It inhibits adrenal steroidogenesis by decreasing cholesteryl esters, the substrate required for steroid synthesis .

Scientific Research Applications

1. Congenital Adrenal Hyperplasia Treatment

Nevanimibe hydrochloride has been evaluated for its efficacy in treating congenital adrenal hyperplasia (CAH). It selectively inhibits adrenal cortex function, potentially reducing androgen excess independently of ACTH. This could allow for lower glucocorticoid dosing in CAH. In a study, nevanimibe decreased 17-hydroxyprogesterone (17-OHP) levels within two weeks of treatment, suggesting its potential as an add-on therapy for CAH (El‐Maouche et al., 2020).

2. Adrenocortical Carcinoma

In adrenocortical carcinoma (ACC), a rare and aggressive malignancy with limited treatment options, nevanimibe HCl has shown promise. It acts as a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor. In clinical studies, nevanimibe was safe at doses up to ~6000 mg BID. Although complete or partial response was not observed, some patients exhibited stable disease for more than four months (Smith et al., 2020).

3. Mechanism of Action in Adrenal Disorders

The mechanism by which nevanimibe hydrochloride impacts adrenal disorders has been a subject of research. It acts as an adrenal-specific acyl-CoA:cholesterol acyltransferase-1 (ACAT1) inhibitor, impairing adrenocortical steroidogenesis and thus affecting mineralocorticoid, glucocorticoid, and androgen pathways. This action was highlighted in a Phase 2 study where nevanimibe decreased 17-OHP levels in patients with classic CAH, offering a new therapeutic approach to this condition (Lin et al., 2019).

Safety And Hazards

Nevanimibe hydrochloride may be corrosive to metals. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOGTHIDFZUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158389
Record name PD 132301-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nevanimibe hydrochloride

CAS RN

133825-81-7
Record name Urea, N-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133825-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nevanimibe hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 132301-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEVANIMIBE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK694ZFS57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D El-Maouche, DP Merke, MG Vogiatzi… - The Journal of …, 2020 - academic.oup.com
… Nevanimibe hydrochloride (ATR-101), which selectively inhibits adrenal cortex function, might reduce androgen excess independent of ACTH and thus allow for lower glucocorticoid …
Number of citations: 28 academic.oup.com
V Lin, MM Ijzerman, M Plaunt… - Journal of the Endocrine …, 2019 - academic.oup.com
… Nevanimibe hydrochloride is a novel, orally-administered adrenal-specific acyl-CoA:cholesterol acyltransferase-1 (ACAT1) inhibitor. Nevanimibe inhibits adrenal steroidogenesis by …
Number of citations: 3 academic.oup.com
V Lin, IM Marian, M Plaunt… - Endocrine Abstracts, 2019 - endocrine-abstracts.org
… Nevanimibe hydrochloride, also known as ATR-101, is a novel, orally-administered adrenal-specific acyl-CoA: cholesterol acyltransferase-1 (ACAT1) inhibitor. Nevanimibe inhibits …
Number of citations: 0 www.endocrine-abstracts.org
H Kalam, CH Chou, M Kadoki, DB Graham… - Cell Host & Microbe, 2023 - cell.com
… ACAT1 inhibition by nevanimibe hydrochloride (ATR101, 100 nM) showed a similar number of LDs, but the size was significantly reduced in infected DMMGT1 THP-1 macrophages (…
Number of citations: 4 www.cell.com
V Cremaschi, A Abate, D Cosentini… - Expert Opinion on …, 2022 - Taylor & Francis
… Burn et al published a preclinical paper describing the activity of nevanimibe hydrochloride (ATR-101), which selectively inhibits adrenal cortex function, leading to apoptosis in …
Number of citations: 10 www.tandfonline.com
B Dreves, Y Reznik, A Tabarin - Annales d'Endocrinologie, 2023 - Elsevier
… Two molecules have emerged as candidates: nevanimibe hydrochloride (Millendo Therapeutics, USA) and abiraterone acetate (AA) (Zytiga, Janssen Research and Development, USA)…
Number of citations: 1 www.sciencedirect.com
A Nordenström, H Falhammar, S Lajic - Hormone Research in …, 2022 - karger.com
… Nevanimibe hydrochloride (ATR-101) is a selective acyl-coenzymeA:cholesterol O-acyltransferase 1 (ACAT1) inhibitor. ACAT1 is an ER enzyme that transfers a fatty acyl group from acyl…
Number of citations: 11 karger.com
GP Finkielstain, A Vieites, I Bergadá… - Frontiers in …, 2021 - frontiersin.org
… Nevanimibe hydrochloride (ATR-101) inhibits acyl-coenzyme A: cholesterol O-acyltransferase (ACAT1/sterol O-acyltransferase 1 (SOAT1)), the main enzyme that catalyzes the …
Number of citations: 19 www.frontiersin.org
I GraulA - 药学进展, 2019 - pps.cpu.edu.cn
: 从制药产业的全局着眼, 重点探讨2018 年那些最令人瞩目的事件, 包括埃博拉疫情在刚果的大规模持续性爆发, 基因编辑技术CRISPR 的潜在应用及滥用等. 与往年一样, 报告还将继续回顾…
Number of citations: 0 pps.cpu.edu.cn
B DREVES, Y REZNIK, A TABARIN - sfendocrino.org
L’hyperplasie congénitale des surrénales (HCS) est un ensemble de maladies héréditaires, provoquées par un bloc enzymatique qui interrompt la voie de la stéroïdogénèse (Figure 1) …
Number of citations: 0 www.sfendocrino.org

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